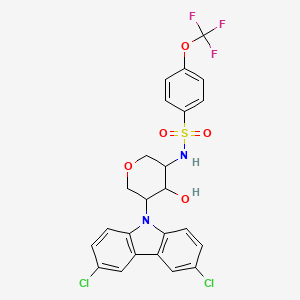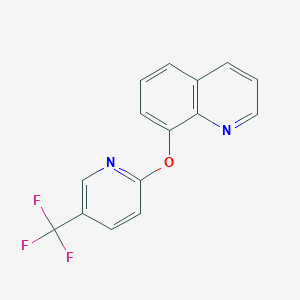
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. The trifluoromethyl group (-CF3) is a substituent derived from methane. It’s characterized by high electronegativity and the ability to significantly influence the physical and chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline core with a trifluoromethyl group attached to the 5-position of the pyridine ring and an oxygen atom linking the pyridine and quinoline rings .Chemical Reactions Analysis
Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the trifluoromethyl group can influence the reactivity of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen
8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as zinc and copper, and emit a fluorescent signal when exposed to light. This makes it a valuable tool for researchers studying metal ion homeostasis and signaling pathways.
In addition to its use as a fluorescent probe, this compound has also been studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The trifluoromethyl group (-cf3) is an electron-withdrawing substituent that can influence the reactivity of the molecule. This suggests that the compound may interact with its targets through electronic effects, influencing the activity of the target enzymes or receptors.
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways, including those related to antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The solubility and partitioning behavior of quinoline derivatives can be critical factors in determining their bioavailability .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline is its specificity for certain metal ions, which makes it a valuable tool for researchers studying metal ion homeostasis and signaling pathways. However, this compound also has some limitations. For example, it can be difficult to synthesize and purify, and its fluorescent signal can be affected by a variety of factors, such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline. One promising area of research involves the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline is a complex process that involves several steps. The first step is the synthesis of 2-chloro-5-trifluoromethylpyridine, which is then reacted with 8-hydroxyquinoline to form this compound. The final product is then purified using a variety of techniques, including column chromatography and recrystallization.
Biochemische Analyse
Biochemical Properties
It is known that quinolines, a class of compounds to which this molecule belongs, have been found to exhibit remarkable biological activity . They have been used as a scaffold for drug development, including antimalarial drugs such as fluoroquine .
Cellular Effects
Quinoline derivatives have been shown to exhibit various effects on cells, including antibacterial, antineoplastic, and antiviral activities .
Molecular Mechanism
Quinoline derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects through enzyme inhibition .
Eigenschaften
IUPAC Name |
8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGUHONUJWAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,6-trimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780609.png)
![7-Chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2780610.png)
![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)

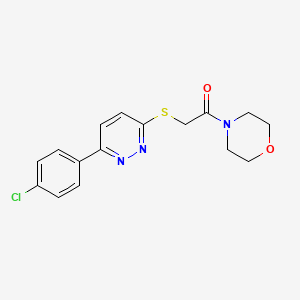
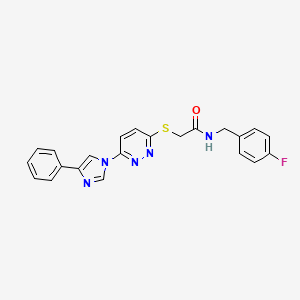
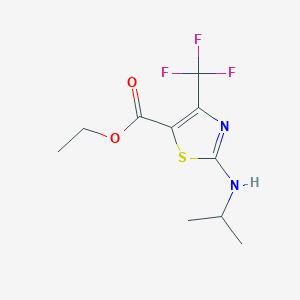

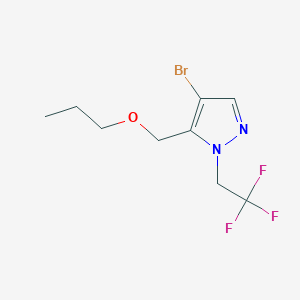
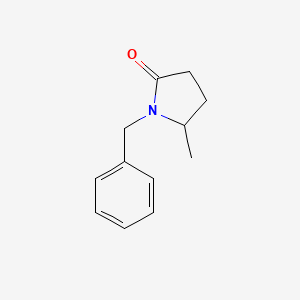
![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)


